Phenol, 2-(1,3,5-triazin-2-yl)-
Overview
Description
Phenol, 2-(1,3,5-triazin-2-yl)-: is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structure, which includes a phenol group attached to a triazine ring. The presence of both phenol and triazine functionalities makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-(1,3,5-triazin-2-yl)- typically involves the reaction of cyanuric chloride with phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or sodium hydroxide to facilitate the substitution of chlorine atoms in cyanuric chloride with phenol groups . The reaction is often conducted in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods: On an industrial scale, the production of Phenol, 2-(1,3,5-triazin-2-yl)- follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-(1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by different nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation reactions to form quinones or reduction reactions to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium carbonate, and various nucleophiles (amines, thiols) are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Reactions: The major products are substituted triazine derivatives with different functional groups depending on the nucleophile used.
Oxidation and Reduction Reactions: The major products include quinones and hydroquinones, respectively.
Scientific Research Applications
Phenol, 2-(1,3,5-triazin-2-yl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a UV stabilizer in polymers and coatings to enhance their resistance to UV degradation.
Mechanism of Action
The mechanism of action of Phenol, 2-(1,3,5-triazin-2-yl)- involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant, scavenging free radicals and preventing oxidative damage . The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile agent in research and industry .
Comparison with Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
Uniqueness: Phenol, 2-(1,3,5-triazin-2-yl)- is unique due to its combination of phenol and triazine functionalities, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3,5-triazin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8-4-2-1-3-7(8)9-11-5-10-6-12-9/h1-6,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRLEEPNFJNTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706187 | |
Record name | 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14848-04-5 | |
Record name | 6-(1,3,5-Triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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